Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate

Description

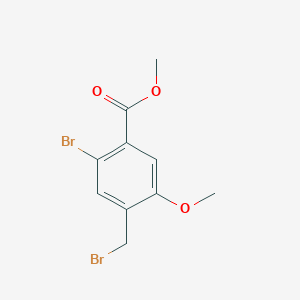

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate (CAS: 128577-48-0) is a halogenated benzoate derivative with the molecular formula C₁₀H₁₀Br₂O₃ and a molecular weight of 337.99 g/mol . Its structure features a bromine atom at the 2-position, a bromomethyl group at the 4-position, and a methoxy group at the 5-position on the benzene ring. This unique substitution pattern enhances its reactivity in organic synthesis, particularly in nucleophilic substitutions and electrophilic aromatic reactions. The compound is widely used as an intermediate in pharmaceuticals and agrochemicals due to its versatility .

Properties

Molecular Formula |

C10H10Br2O3 |

|---|---|

Molecular Weight |

337.99 g/mol |

IUPAC Name |

methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate |

InChI |

InChI=1S/C10H10Br2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |

InChI Key |

UKJIGHUWBKMMIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CBr)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate typically involves multiple steps starting from readily available precursors. One common method includes the bromination of methyl 5-methoxy-2-methylbenzoate followed by further bromination at the benzylic position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Exploration in drug development for its potential pharmacological properties.

Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy and ester groups influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations from the Comparison

Substituent Position and Reactivity: The bromomethyl group at the 4-position in the target compound enables diverse reactivity, such as Suzuki couplings, which are less feasible in analogues like Methyl 2-bromo-5-methoxybenzoate (lacking bromomethyl) . Methoxy vs. Halogen Trade-offs: Compounds with methoxy groups (e.g., 5-OCH₃ in the target) exhibit improved solubility compared to non-polar halogen-only analogues (e.g., Methyl 2-(bromomethyl)-6-chlorobenzoate) .

Enzyme Interactions: The presence of fluorine in Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate enhances binding to enzymatic targets, a feature absent in the target compound .

Structural Isomerism :

- Positional changes, such as moving the bromine from the 2- to 5-position (as in Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate), significantly alter steric and electronic profiles, impacting reaction pathways .

Biological Activity

Methyl 2-bromo-4-(bromomethyl)-5-methoxybenzoate is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The compound features a methoxy group and two bromine atoms, which contribute to its reactivity and biological activity. The synthesis typically involves bromination reactions followed by esterification processes. A common synthetic route is:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The presence of halogen substituents enhances its binding affinity to bacterial enzymes, disrupting their function and inhibiting growth.

2. Enzyme Modulation

The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to alterations in metabolic pathways, impacting the pharmacokinetics of co-administered drugs. This modulation of enzyme activity may also influence cellular signaling pathways related to cell proliferation and differentiation.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Generation : The compound can induce free radical reactions, leading to oxidative stress within cells, which may contribute to its antimicrobial effects and potential cytotoxicity.

- Enzyme Inhibition : By binding to active sites of specific enzymes, it can inhibit their activity, affecting various physiological processes.

- Cell Signaling Interference : The compound may alter signaling pathways involved in cell growth and apoptosis, making it a candidate for cancer research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and cytochrome P450 enzymes. Using high-throughput screening methods, it was found that the compound significantly inhibited CYP3A4 activity, which is essential for metabolizing many therapeutic agents.

| Enzyme | Inhibition (%) |

|---|---|

| CYP3A4 | 75 |

Safety Profile

Despite its promising biological activities, safety assessments reveal potential hazards associated with exposure to this compound. It is known to cause skin burns and eye damage upon contact, as well as respiratory issues if inhaled. Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.